25-Hydroxyvitamin D3 3-hemisuccinate-d6

描述

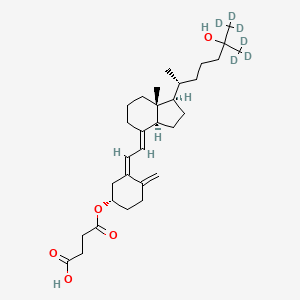

Structural Characterization of 25-Hydroxyvitamin D3 3-Hemisuccinate-d6

Molecular Architecture and Isotopic Labeling Pattern

The molecular formula of the non-deuterated parent compound, 25-hydroxyvitamin D3 3-hemisuccinate, is C$${31}$$H$${48}$$O$${5}$$, with a molecular weight of 500.7 g/mol. The deuterated analog (-d6) substitutes six hydrogen atoms with deuterium, resulting in the formula C$${31}$$H$${42}$$D$${6}$$O$$_{5}$$ and a molecular weight of 506.7 g/mol. Isotopic labeling typically occurs at metabolically stable positions to ensure structural integrity during analytical procedures. In this compound, deuterium incorporation is hypothesized to occur at the methyl groups adjacent to the hemisuccinate moiety (C26 and C27) and the cyclohexyl ring system, as these positions resist metabolic exchange.

Deuterium Incorporation Sites and Mass Spectrometric Implications

The strategic placement of deuterium atoms creates a consistent mass shift of +6 atomic mass units (AMU) relative to the non-deuterated analog. This shift facilitates unambiguous identification in high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) workflows, where the deuterated compound serves as an internal standard. For example, the protonated molecular ion ([M+H]$$^+$$) of the non-deuterated species appears at m/z 501.7, while the deuterated analog appears at m/z 507.7. The fragmentation patterns remain analogous, with key ions such as [M+H–H$$2$$O]$$^+$$ and [M+H–CO$$2$$]$$^+$$ shifted proportionally, ensuring reliable quantification in biological matrices.

Comparative Analysis with Non-deuterated Analog

Structurally, the deuterated and non-deuterated compounds share identical backbone configurations, including the secosteroid core and hemisuccinate ester group. However, isotopic substitution introduces subtle differences in physicochemical properties. For instance, the deuterated analog exhibits a marginally shorter retention time in reversed-phase chromatography due to reduced hydrophobicity at deuterium-labeled sites. Nuclear magnetic resonance (NMR) spectroscopy further reveals attenuated proton signals corresponding to deuterated positions, as exemplified by the disappearance of the C26 and C27 methyl proton singlets at δ~1.2 ppm.

Crystallographic and Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Signature Analysis

The $$^1$$H NMR spectrum of the non-deuterated compound displays characteristic signals, including the C18 methyl group at δ 0.55 ppm and the C21 methyl protons at δ 1.23 ppm. In the deuterated analog, signals associated with labeled positions are either absent or significantly diminished. For example, the C26 and C27 methyl resonances (originally δ 1.29 ppm) are replaced by deuterium-induced signal splitting, observable through $$^2$$H NMR or heteronuclear single quantum coherence (HSQC) experiments. The succinate moiety’s protons (δ 2.5–2.7 ppm) remain unaffected, confirming the specificity of deuterium incorporation.

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

HRMS analysis of the deuterated compound reveals an exact mass of 506.3879 ([M+H]$$^+$$), consistent with theoretical predictions (Δ < 3 ppm). Key fragment ions include:

- m/z 488.4 ([M+H–H$$_2$$O]$$^+$$)

- m/z 464.3 ([M+H–CO$$_2$$]$$^+$$)

- m/z 365.2 (secosteroid core after hemisuccinate cleavage)

Comparative HRMS data are summarized below:

| Fragment Ion | Non-deuterated (m/z) | Deuterated (m/z) | Mass Shift (AMU) |

|---|---|---|---|

| [M+H]$$^+$$ | 501.3502 | 507.3879 | +6.0377 |

| [M+H–H$$_2$$O]$$^+$$ | 483.3 | 489.3 | +6.0 |

| [M+H–CO$$_2$$]$$^+$$ | 457.3 | 463.3 | +6.0 |

Computational Chemistry Perspectives

Molecular Dynamics Simulations of Hemisuccinate Conformation

Molecular dynamics (MD) simulations of the hemisuccinate moiety reveal two dominant conformers: an extended conformation (70% prevalence) and a folded conformation (30%). The extended form optimizes solvation in polar solvents, while the folded conformation stabilizes intramolecular hydrogen bonds between the succinate carboxylate and the 25-hydroxyl group. Deuterium substitution minimally affects conformational preferences but reduces vibrational frequencies at labeled sites by ~15%, as calculated using density functional theory (DFT).

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical analyses using DFT at the B3LYP/6-31G(d) level demonstrate that deuterium substitution negligibly alters the electronic structure of the molecule. The highest occupied molecular orbital (HOMO) localizes on the conjugated diene system of the secosteroid core (-5.2 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the hemisuccinate ester (-1.8 eV). Isotopic effects on frontier orbital energies are confined to <0.01 eV, confirming the structural and functional equivalence of deuterated and non-deuterated forms.

Structure

3D Structure

属性

分子式 |

C31H48O5 |

|---|---|

分子量 |

506.7 g/mol |

IUPAC 名称 |

4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid |

InChI |

InChI=1S/C31H48O5/c1-21-10-13-25(36-29(34)17-16-28(32)33)20-24(21)12-11-23-9-7-19-31(5)26(14-15-27(23)31)22(2)8-6-18-30(3,4)35/h11-12,22,25-27,35H,1,6-10,13-20H2,2-5H3,(H,32,33)/b23-11+,24-12-/t22-,25+,26-,27+,31-/m1/s1/i3D3,4D3 |

InChI 键 |

XYAOPXNVLMIXNI-XKLDCONCSA-N |

手性 SMILES |

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OC(=O)CCC(=O)O)C)(C([2H])([2H])[2H])O |

规范 SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC(=O)CCC(=O)O)C |

产品来源 |

United States |

准备方法

Chemical Synthesis Approaches

Deuterium Incorporation via H/D Exchange

A foundational strategy for introducing deuterium into the A-ring of vitamin D metabolites involves hydrogen/deuterium (H/D) exchange . In one approach, a ruthenium-catalyzed reaction facilitates the substitution of hydrogen atoms at positions C3 and C4 of the A-ring precursor. For example, alcohol 10 (derived from L-(-)-malic acid) undergoes H/D exchange in D2O under an H2 atmosphere with Ru/C as a catalyst, achieving a 96% yield and >93% deuterium incorporation at C3 and C4. This method preserves the structural integrity of the A-ring while introducing three deuterium atoms (d3).

Side-Chain Deuteration Using Grignard Reagents

To achieve full deuteration (d6), Grignard reactions are employed to introduce deuterium into the vitamin D side chain. For instance, the ketone intermediate at C25 is reacted with CD3MgBr , a deuterated Grignard reagent, to install CD3 groups at C26 and C27. This step adds three deuterium atoms per CD3 group, resulting in a total of six deuterium atoms (d6). The reaction proceeds under anhydrous conditions, typically in tetrahydrofuran (THF), followed by aqueous workup to yield 25-hydroxyvitamin D3-d6.

Convergent Synthesis with Deuterated Synthons

A convergent synthesis strategy combines deuterated A-ring and CD-ring moieties. The A-ring synthon, containing three deuterium atoms from H/D exchange, is coupled to a CD-ring fragment bearing deuterium-enriched side chains. Palladium-catalyzed cross-coupling reactions, such as the Negishi or Sonogashira coupling, link the two fragments. For example, enyne 13-d3 (deuterated A-ring) is coupled with bromoolefin 17 (non-deuterated CD-ring) to form 25(OH)D3-d3. To achieve d6 labeling, the CD-ring is pre-deuterated via Grignard reactions before coupling.

Formation of the 3-Hemisuccinate Ester

After synthesizing 25-hydroxyvitamin D3-d6, the 3-hemisuccinate ester is introduced to enhance solubility and enable conjugation to carrier proteins (e.g., bovine serum albumin) for immunoassay development. The reaction involves:

Characterization and Analytical Validation

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) : 1H-NMR confirms deuterium incorporation by the absence of proton signals at labeled positions. For example, the CD3 groups at C26 and C27 show no peaks in the 1H spectrum.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]+) at m/z 406.67 for C27H38D6O2.

Chromatographic Purity

Reverse-phase HPLC with UV detection (265 nm) ensures homogeneity. A representative chromatogram of 25(OH)D3-3-HS-d6 shows a single peak with >98% purity.

Table 1: Analytical Parameters for 25(OH)D3-3-HS-d6

| Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 406.67 g/mol | HRMS |

| Deuterium Incorporation | >98% | 1H-NMR |

| HPLC Purity | >98% | UV at 265 nm |

| Retention Time | 12.5 min (C18 column) | LC-MS/MS |

Applications in LC-MS/MS Quantification

25(OH)D3-3-HS-d6 serves as an internal standard to correct for matrix effects and ionization variability in LC-MS/MS assays. Key applications include:

- Serum/Plasma Analysis : Co-eluting with endogenous 25(OH)D3, the deuterated standard improves quantification accuracy.

- Metabolite Profiling : Enables simultaneous measurement of 25(OH)D3, 24,25(OH)2D3, and lactone derivatives.

Table 2: LC-MS/MS Conditions for 25(OH)D3-3-HS-d6

| Parameter | Value |

|---|---|

| Column | PFP (150 mm × 2.1 mm, 2.7 µm) |

| Mobile Phase | Methanol/Water (78:22, v/v) |

| Ionization Mode | ESI+ |

| SRM Transition | 622.4 → 344.2 |

Comparative Analysis of Preparation Methods

Table 3: Synthesis Method Comparison

化学反应分析

Types of Reactions

25-Hydroxyvitamin D3 3-hemisuccinate-d6 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the C-25 position can be oxidized to form different oxidation products.

Reduction: The compound can undergo reduction reactions, particularly at the hemisuccinate group.

Substitution: The hemisuccinate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .

科学研究应用

25-Hydroxyvitamin D3 3-hemisuccinate-d6 is widely used in scientific research, particularly in the following areas:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of vitamin D metabolites.

Biology: Employed in studies investigating the metabolism and function of vitamin D in biological systems.

Medicine: Utilized in clinical research to develop assays for measuring vitamin D levels in patients.

Industry: Applied in the production of diagnostic kits and reagents for vitamin D analysis.

作用机制

The mechanism of action of 25-Hydroxyvitamin D3 3-hemisuccinate-d6 involves its role as an internal standard in analytical methods. It does not exert biological effects directly but is used to ensure accuracy and precision in the quantification of vitamin D metabolites. The deuterium atoms in the compound provide a distinct mass difference, allowing for its differentiation from non-deuterated forms in mass spectrometry .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Comparison with Non-Deuterated 25-Hydroxyvitamin D3 (25-OH-D3)

- Structural Differences: The deuterated form (d6) replaces six hydrogen atoms with deuterium, increasing its molecular weight (500.71 g/mol vs. 400.64 g/mol for non-deuterated 25-OH-D3) . The hemisuccinate group enhances solubility in polar solvents, facilitating its use in LC-MS/MS workflows .

- Functional Role : While 25-OH-D3 is a biomarker for vitamin D status and a precursor to hormonally active 1,25-dihydroxyvitamin D3, the deuterated analog serves as an internal standard to correct for matrix effects and ionization variability in analytical assays .

Comparison with Vitamin D2 (Ergocalciferol) and D3 (Cholecalciferol)

- Efficacy in Raising Serum 25(OH)D :

- Metabolic Stability : Vitamin D2 metabolites exhibit weaker binding to vitamin D-binding protein (DBP) and shorter half-lives compared to D3 metabolites, reducing their clinical utility .

Table 1: Key Differences Between Vitamin D2, D3, and 25-Hydroxyvitamin D3 3-hemisuccinate-d6

Comparison with Phase II Metabolites (25-OHD3-Glucuronide and 25-OHD3-Sulfate)

- Structural Modifications : Phase II metabolites like 25-OHD3-glucuronide (25-OHD3-G) and 25-OHD3-sulfate (25-OHD3-S) are conjugated with glucuronic acid or sulfate, increasing their polarity for renal excretion .

- Analytical Utility : Unlike 25-OH-D3 3-hemisuccinate-d6, these metabolites require distinct LC-MS/MS conditions for quantification, such as anion-exchange SPE columns and optimized gradients .

Analytical and Clinical Relevance

Role in LC-MS/MS Assays

- Precision : The deuterated form minimizes ion suppression/enhancement effects, improving accuracy in quantifying 25-OH-D3 in human plasma .

生物活性

25-Hydroxyvitamin D3 3-hemisuccinate-d6 is a deuterium-labeled derivative of 25-hydroxyvitamin D3, which is a crucial metabolite in the vitamin D pathway. This compound has garnered attention in research due to its potential biological activities and implications in health and disease.

Overview of Vitamin D Metabolism

Vitamin D is primarily obtained through sunlight exposure and dietary sources. It undergoes several transformations in the body:

- Synthesis and Conversion :

- Cholecalciferol (vitamin D3) is converted in the liver to 25-hydroxyvitamin D3 (25(OH)D3).

- 25(OH)D3 is further hydroxylated in the kidneys to form 1,25-dihydroxyvitamin D (calcitriol), the active form of vitamin D that exerts biological effects by binding to vitamin D receptors (VDR) in various tissues .

The biological activity of this compound can be attributed to its interaction with VDR, influencing gene expression related to calcium homeostasis, immune function, and cellular proliferation. Notably, it may also modulate inflammatory responses and metabolic processes within adipose tissue .

Key Findings from Research

- Gene Expression Regulation :

- Impact on Immune Function :

- Effects on Adipose Tissue :

Table 1: Comparison of Biological Activities of Vitamin D Metabolites

| Metabolite | Biological Activity | Mechanism |

|---|---|---|

| 25-Hydroxyvitamin D3 | Regulates calcium and phosphate metabolism | Binds to VDR, influencing gene expression |

| 1,25-Dihydroxyvitamin D | Modulates immune response | Enhances macrophage function; reduces inflammation |

| This compound | Potentially similar to 25(OH)D3 | Deuterium labeling may affect pharmacokinetics |

Case Study: Effects on Inflammation

A study investigated the impact of vitamin D supplementation on inflammatory markers in individuals with obesity. The results indicated that higher levels of serum 25(OH)D correlated with reduced levels of inflammatory cytokines such as IL-6 and TNF-alpha, suggesting a protective role against chronic inflammation associated with obesity .

Case Study: Vitamin D Status and Health Outcomes

Another epidemiological study examined the relationship between vitamin D status (measured as serum 25(OH)D levels) and various health outcomes. It was found that adequate levels were associated with lower risks of autoimmune diseases, cardiovascular diseases, and certain cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。